molecular formula C12H23NO6 B12352086 N-[(3S,6R)-4,6-dihydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide

N-[(3S,6R)-4,6-dihydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide

Cat. No.: B12352086
M. Wt: 277.31 g/mol
InChI Key: XXOSQKWOPXPGQY-WICRCMMISA-N
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Description

N-[(3S,6R)-4,6-dihydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide is a complex organic compound characterized by its unique stereochemistry and functional groups.

Preparation Methods

The synthesis of N-[(3S,6R)-4,6-dihydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide involves several steps, including the use of specific reagents and reaction conditions. One common method involves the use of potassium permanganate and cupric sulfate for selective oxidation . The reaction typically takes place in a solvent such as tetrahydrofuran (THF) under nitrogen atmosphere, followed by the addition of hydrogen peroxide to complete the oxidation process. The resulting product is then purified through crystallization and filtration.

Chemical Reactions Analysis

N-[(3S,6R)-4,6-dihydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield a more oxidized form of the compound, while reduction with sodium borohydride can produce a reduced form with different functional groups.

Scientific Research Applications

This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role in various biochemical pathways and its interactions with enzymes . In medicine, it is investigated for its potential therapeutic effects and its mechanism of action in targeting specific molecular pathways. In industry, it is used in the production of various chemical products and as a reagent in different industrial processes .

Mechanism of Action

The mechanism of action of N-[(3S,6R)-4,6-dihydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide involves its interaction with specific molecular targets and pathways. It is known to interact with methionine aminopeptidase 2, an enzyme involved in protein processing . This interaction can affect various cellular processes and pathways, leading to its observed effects. The compound’s unique stereochemistry and functional groups play a crucial role in its binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

N-[(3S,6R)-4,6-dihydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide can be compared with other similar compounds, such as other n-acyl-alpha amino acids and derivatives. These compounds share similar structural features but differ in their specific functional groups and stereochemistry . For example, compounds like (2R,3R,4S,5R,6E)-3,4,5-trihydroxy-N-[(3S,6R)-6-hydroxy-2-oxo-3-azepanyl]-2-methoxy-8,8-dimethyl-6-nonenamide have similar functional groups but different stereochemistry, leading to different chemical properties and biological activities .

Conclusion

This compound is a versatile compound with significant applications in various scientific fields Its unique chemical structure and reactivity make it a valuable tool for research and industrial applications

Properties

Molecular Formula

C12H23NO6

Molecular Weight

277.31 g/mol

IUPAC Name

N-[(3S,6R)-4,6-dihydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide

InChI

InChI=1S/C12H23NO6/c1-6-8(13-7(14)5-12(2,3)17)9(15)10(18-4)11(16)19-6/h6,8-11,15-17H,5H2,1-4H3,(H,13,14)/t6?,8-,9?,10?,11-/m1/s1

InChI Key

XXOSQKWOPXPGQY-WICRCMMISA-N

Isomeric SMILES

CC1[C@H](C(C([C@@H](O1)O)OC)O)NC(=O)CC(C)(C)O

Canonical SMILES

CC1C(C(C(C(O1)O)OC)O)NC(=O)CC(C)(C)O

Origin of Product

United States

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